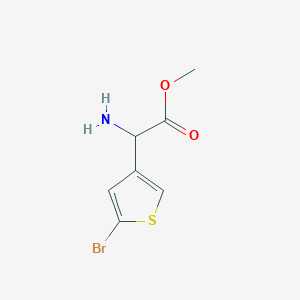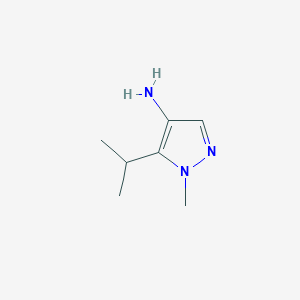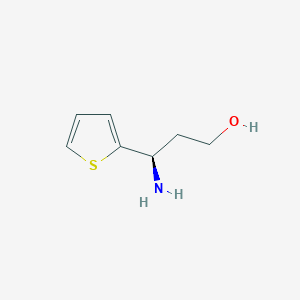
(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol is an organic compound that features a thiophene ring, an amino group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a thiophene derivative.
Addition of Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Hydroxyl Group Introduction: The hydroxyl group is added via a reduction reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst to facilitate the addition of hydrogen atoms.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which (3R)-3-amino-3-(thiophen-2-yl)propan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-amino-3-(thiophen-2-yl)propan-1-ol: A stereoisomer with different spatial arrangement.
3-amino-3-(thiophen-2-yl)propan-1-ol: Lacks the specific (3R) configuration.
3-(thiophen-2-yl)propan-1-ol: Lacks the amino group.
Uniqueness
(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol is unique due to its specific (3R) configuration, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C7H11NOS |
|---|---|
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2/t6-/m1/s1 |
Clave InChI |
OQMOVOFGDQVPQM-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CSC(=C1)[C@@H](CCO)N |
SMILES canónico |
C1=CSC(=C1)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


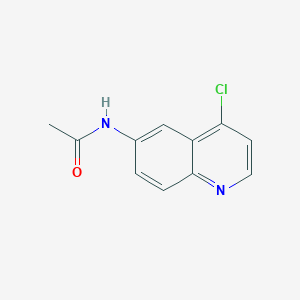
![4-Chloro-2-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13316028.png)
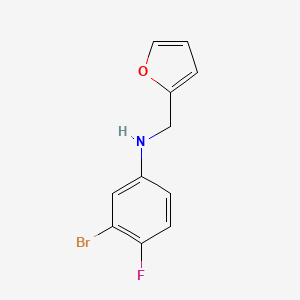
![1-[(2-Chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13316034.png)
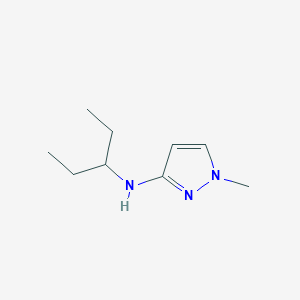
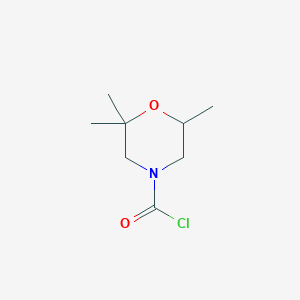
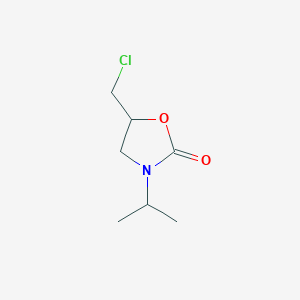
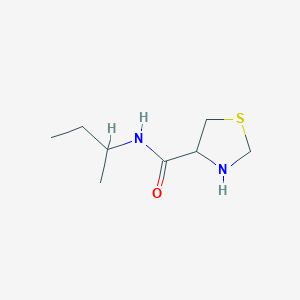

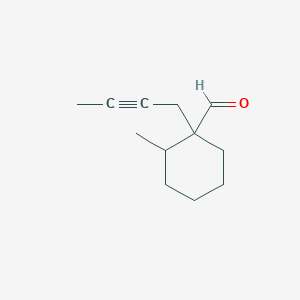
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
